Tyramine glucuronide

Description

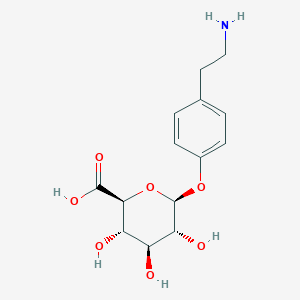

Structure

3D Structure

Propriétés

Numéro CAS |

27972-85-6 |

|---|---|

Formule moléculaire |

C14H19NO7 |

Poids moléculaire |

313.3 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H19NO7/c15-6-5-7-1-3-8(4-2-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-4,9-12,14,16-18H,5-6,15H2,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |

Clé InChI |

AQKVISOBVPVACA-BYNIDDHOSA-N |

SMILES |

C1=CC(=CC=C1CCN)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1CCN)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1CCN)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Autres numéros CAS |

27972-85-6 |

Description physique |

Solid |

Synonymes |

tyramine glucuronide |

Origine du produit |

United States |

Biosynthesis and Enzymology of Tyramine Glucuronide Conjugation

Glucuronidation Mechanisms and Enzyme Catalysis

Enzymatic Steps Preceding Glucuronidation: Role of Arylalkylamine N-Acetyltransferase (AANAT) in N-Acetyltyramine-O,β-Glucuronide Formation

The formation of certain tyramine (B21549) glucuronide conjugates, particularly N-acetyltyramine-O,β-glucuronide (NATOG), involves an initial acetylation step. Arylalkylamine N-acetyltransferase (AANAT), also known as serotonin (B10506) N-acetyltransferase (SNAT), is a key enzyme in this process. AANAT catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of arylalkylamines wikipedia.org. Specifically, tyramine serves as a substrate for AANAT, leading to the formation of N-acetyltyramine wikipedia.orgpnas.org. This N-acetylated intermediate is then subject to further metabolic modifications, including glucuronidation, to produce compounds like NATOG pnas.orgresearchgate.net. Research has identified AANAT in various organisms, including the nematode Onchocerca volvulus, where it plays a role in deactivating neurotransmitters like tyramine before their excretion pnas.org.

Cellular and Organismal Contexts of Tyramine Glucuronide Biosynthesis

The biosynthesis of this compound occurs within specific cellular and organismal environments, involving enzymatic machinery in the liver, parasitic organisms, and potentially influenced by the gut microbiota.

Hepatic Microsomal Systems in this compound Formation (e.g., in vitro studies)

The liver is a primary site for xenobiotic and endogenous compound metabolism, including glucuronidation. In vitro studies using hepatic microsomal fractions have demonstrated the capacity of liver enzymes to synthesize this compound. These studies typically involve incubating labeled tyramine or UDP-glucuronic acid with liver microsomes, often in the presence of monoamine oxidase inhibitors to prevent tyramine degradation nih.govnih.gov.

Research has quantified the enzymatic activity of microsomal glucuronyltransferase in various species:

| Species | Km for Tyramine (µM) | Km for UDP-Glucuronic Acid (µM) | Specific Activity (pmol/min/mg protein) |

| Guinea Pig | 69 | 260 | 601 |

| Rat | 125 | 290 | 235 |

| Mouse | Not specified | Not specified | 251 |

Note: Specific activities are for fresh hepatic preparations. Activity can increase significantly with freeze-thaw cycles nih.govnih.gov.

These in vitro studies indicate that hepatic microsomal systems, particularly glucuronyltransferases, are directly involved in the conjugation of tyramine to form this compound nih.govnih.govhmdb.ca. While rabbit liver shows low activity, monkey liver and intestine appear to be devoid of this conjugating capacity nih.govnih.gov.

Biosynthesis within Parasitic Organisms and Model Systems (e.g., Onchocerca volvulus Nematode)

N-acetyltyramine-O,β-glucuronide (NATOG) has been identified as a significant biomarker for onchocerciasis, a parasitic disease caused by the nematode Onchocerca volvulus capes.gov.brresearchgate.netnih.gov. The biosynthesis of NATOG is understood to occur in a two-step process. First, tyramine is acetylated by AANAT within the nematode O. volvulus to form N-acetyltyramine pnas.orgresearchgate.net. This N-acetylated metabolite is then secreted into the human host. In the host's tissues, such as the liver, kidney, or spleen, N-acetyltyramine undergoes glucuronidation by host glucuronosyltransferases, yielding NATOG, which is subsequently excreted pnas.orgresearchgate.net. Studies suggest a link between the endosymbiotic bacterium Wolbachia and O. volvulus in the biosynthesis of NATOG, highlighting a complex interplay between the parasite and its environment nih.govresearchgate.net. The presence of NATOG in urine serves as a host-specific indicator of O. volvulus infection capes.gov.brresearchgate.netnih.gov.

Contributions of Gut Microbiota to Glucuronide Formation and Tyramine Metabolism

Furthermore, the gut microbiota is a source of tyramine itself, produced through the decarboxylation of tyrosine by specific bacteria nih.govembopress.org. Tyramine, as a gut microbiota metabolite, has been shown to influence host metabolic processes, such as insulin (B600854) sensitivity nih.govembopress.org. The presence of glucuronides, including this compound, has been noted in the gastrointestinal tract, suggesting that these conjugates can interact with the gut microbial environment hmdb.camdpi.com. The metabolic capacity of the gut microbiota to deconjugate glucuronides implies a dynamic interplay where microbial activity can modulate the excretion and reabsorption of tyramine conjugates.

Metabolic Fate and Bioconversion of Tyramine Glucuronide

Enzymatic Hydrolysis of Tyramine (B21549) Glucuronide

The initial and rate-limiting step in the biotransformation of tyramine glucuronide is its hydrolysis back to the parent compound, tyramine, and glucuronic acid. This reaction is catalyzed by β-glucuronidases, a class of hydrolase enzymes.

β-Glucuronidases (EC 3.2.1.31) are enzymes responsible for cleaving the glycosidic bond between glucuronic acid and a variety of xenobiotic and endogenous compounds. While specific kinetic data for the hydrolysis of this compound are not extensively documented, the general activity of these enzymes provides insight into its likely cleavage. The formation of this compound has been studied in vitro using liver microsomal fractions from various species, indicating the existence of the substrate for these hydrolytic enzymes. nih.gov

The efficiency of hydrolysis can be influenced by the source of the β-glucuronidase. For instance, enzymes derived from different sources, such as bovine liver, Escherichia coli, and the Roman snail (Helix pomatia), exhibit varying specificities and optimal conditions for the hydrolysis of different glucuronide conjugates. researchgate.net Typically, the optimal pH for glucuronidase activity from Helix pomatia is between 4.5 and 5.0. nih.gov It has been observed that these enzymes often show a preference for O-glucuronides over N-glucuronides. researchgate.net Given that this compound is an O-glucuronide, it is expected to be a substrate for these enzymes.

The biosynthesis of this compound has been characterized in liver microsomes, providing comparative data on the formation rates across different species, which indirectly suggests the subsequent need for its hydrolysis.

Table 1: Kinetic Parameters for the Biosynthesis of this compound in Liver Microsomes

| Species | Substrate | Km (µM) | Specific Activity (pmol/min/mg protein) |

|---|---|---|---|

| Guinea Pig | Tyramine | 69 | 601 |

| UDP-glucuronic acid | 260 | ||

| Rat | Tyramine | 125 | 235 |

| UDP-glucuronic acid | 290 | ||

| Mouse | - | - | 251 |

Data sourced from a study on the biosynthesis of this compound by liver microsomal fractions. nih.gov

A significant portion of β-glucuronidase activity in the body originates from the gut microbiota. nih.gov These microbial enzymes play a crucial role in the deconjugation of glucuronidated compounds that are excreted into the gastrointestinal tract via the bile. This process is a key component of enterohepatic circulation, where a metabolite is reabsorbed into the circulation after being hydrolyzed in the gut. nih.govtsu.edu

Bacterial species such as Salmonella have been shown to utilize the metabolic byproducts of the host gut microbiota, including D-glucuronic acid, which is released from the hydrolysis of glucuronides. nih.gov This highlights the ability of the gut microbiome to process these conjugates. The activity of microbial β-glucuronidases can be influenced by factors such as pH and the specific bacterial strains present in the gut. tsu.edumdpi.com The hydrolysis of glucuronides by these microbial enzymes can lead to the release of the aglycone (in this case, tyramine), which can then be reabsorbed or further metabolized within the gut lumen. nih.gov

Catabolism and Further Biotransformation of this compound in in vitro and Animal Models

Following the hydrolysis of this compound to tyramine, the liberated tyramine undergoes further biotransformation. The primary metabolic pathway for tyramine is oxidative deamination, catalyzed by monoamine oxidases (MAOs), to form p-hydroxyphenylacetaldehyde. This intermediate is then rapidly oxidized to p-hydroxyphenylacetic acid (4-HPAA). wikipedia.org

Studies in humans have shown that after oral administration of tyramine, the major metabolites excreted in the urine are conjugated tyramine and free p-hydroxyphenylacetic acid. researchgate.net This indicates that a significant portion of tyramine is first glucuronidated, and another portion is oxidized. The presence of p-hydroxyphenylacetic acid as a major metabolite suggests that once tyramine is regenerated from this compound, it readily enters this catabolic pathway.

In vitro studies using human liver supernatant fractions have demonstrated that tyramine elimination is significantly dependent on enzymes like cytochrome P450 2D6 (CYP2D6) and monoamine oxidase (MAO). researchgate.net This suggests that once tyramine is liberated from its glucuronide conjugate, its subsequent catabolism is mediated by these well-characterized enzyme systems. Animal models have also been instrumental in understanding the metabolism of various glucuronides, showing species-specific differences in glucuronidation and subsequent hydrolysis. nih.govmdpi.com

Interconversion with Related Metabolites and Conjugates within Metabolic Networks

The metabolism of this compound is integrated within a broader network of metabolic pathways. The reversible nature of glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs) for conjugation and β-glucuronidases for deconjugation, creates a dynamic equilibrium between tyramine and this compound. hmdb.ca This interplay is a central part of the enterohepatic circulation, which can prolong the residence time of tyramine in the body. tsu.edu

Advanced Analytical Methodologies for Tyramine Glucuronide Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for analyzing tyramine (B21549) glucuronide. This powerful combination allows for the physical separation of the analyte from other compounds in a sample before its sensitive and specific detection by the mass spectrometer.

Application of Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Precise Quantification in Research Samples

Tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for both identifying and quantifying tyramine glucuronide. nih.govtypeset.io This technique involves the selection of the parent ion of the target molecule, its fragmentation, and the detection of specific fragment ions. This process, often referred to as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and is the gold standard for quantification in complex mixtures like urine or plasma. semanticscholar.orgresearchgate.net

For instance, in the analysis of N-acetyltyramine-O,β-glucuronide (NATOG), a derivative of this compound, researchers select the protonated parent ion (m/z 356.1340). pnas.org Upon fragmentation, a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is observed, resulting in a major fragment ion at m/z 180.1048, which corresponds to N-acetyltyramine. pnas.orgpnas.org Further fragmentation at higher energies can provide additional structural confirmation. pnas.org This specific fragmentation pattern allows for unambiguous identification and precise measurement, even at low concentrations. pnas.orgpnas.org Methods have been developed that can quantify glucuronide conjugates in the nanomolar range. nih.gov

Below is a table summarizing typical mass spectrometry parameters used in the analysis of a this compound derivative.

| Parameter | Value | Description |

| Parent Ion (m/z) | 356.1340 | The mass-to-charge ratio of the intact N-acetyltyramine-O,β-glucuronide molecule. |

| Fragment Ion 1 (m/z) | 180.1048 | Corresponds to the loss of the glucuronic acid group. |

| Fragment Ion 2 (m/z) | 138.0927 | Further fragmentation, indicating the N-acetyltyramine structure. |

| Fragment Ion 3 (m/z) | 121.0663 | Further fragmentation, providing additional structural evidence. |

| Data derived from studies on N-acetyltyramine-O,β-glucuronide. pnas.org |

Utilization of High-Resolution Mass Spectrometry Techniques for Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically to within 5 parts per million (ppm). scilit.com This precision allows for the determination of the elemental formula of an unknown compound, a critical step in its identification. In the context of this compound research, HRMS is invaluable for distinguishing the metabolite from other endogenous compounds that may have the same nominal mass (isobaric compounds). pnas.orgpnas.org

In untargeted or discovery-based studies, HRMS can detect thousands of features in a single analysis. hep.com.cn this compound can be identified within these large datasets by matching its accurate mass to theoretical values in databases like the Human Metabolome Database (HMDB). hep.com.cnhmdb.ca The structural identity is then typically confirmed using MS/MS fragmentation data. pnas.orgpnas.org For example, the molecular formula of N-acetyltyramine-O,β-glucuronide, C₁₆H₂₁NO₈, was confirmed through HRMS, which measured a mass of 355.3398 g/mol . pnas.org

Metabolomics Platforms for Profiling this compound and Related Metabolites

Metabolomics aims to comprehensively identify and quantify all small molecules (the metabolome) within a biological system. nih.gov These platforms are essential for understanding the broader biochemical context in which this compound exists.

Integration of Global Metabolomics Approaches in Biological Investigations

Global, or untargeted, metabolomics is an exploratory approach used to generate a broad profile of metabolites in a sample to identify changes related to a specific condition, such as a disease or treatment. nih.govmdpi.com In such studies, this compound has been identified as a metabolite of interest. For example, in a study investigating the metabolic effects of chronic ethanol (B145695) administration, an integrated approach using both proteomics and metabolomics revealed that glucuronidation was a highly perturbed pathway, with an observed increase in this compound. mdpi.com Similarly, global metabolomic profiling of urine from patients with onchocerciasis (river blindness) led to the discovery of N-acetyltyramine-O,β-glucuronide as a key biomarker for the disease. pnas.orgpnas.org These discoveries highlight the power of untargeted approaches to uncover the roles of specific metabolites in various physiological and pathological states. pnas.orgmdpi.com

Development of Targeted Profiling Strategies for Glucuronide Conjugates

While global metabolomics is powerful for discovery, targeted strategies are often developed for the specific and sensitive quantification of a predefined set of metabolites, such as glucuronide conjugates. nih.govprodigest.eu Glucuronides as a class can be challenging to analyze simultaneously due to their varied chemical structures and physicochemical properties. nih.gov Therefore, specialized methods are needed.

One strategy involves using the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) during MS/MS analysis to screen for potential glucuronide conjugates in a sample. nih.gov More advanced strategies employ chemical derivatization to improve detection and confidence. A novel approach uses chemical isotope labeling, where the carboxylic acid group of the glucuronic acid moiety is tagged with a specific chemical probe. nih.govacs.org This "dual-filtering" strategy first identifies all compounds containing a carboxylic acid and then specifically singles out the glucuronides based on the unique fragmentation of the derivatized glucuronic acid tag, allowing for comprehensive and confident profiling of this entire class of metabolites. nih.gov Such targeted strategies are crucial for accurately studying the roles of this compound and other conjugated molecules in metabolism. nih.govacs.org

Isotope Labeling Strategies in this compound Biosynthesis and Metabolism Research

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. In this approach, an atom in the molecule of interest (e.g., tyramine) is replaced with its heavier, stable isotope (e.g., ¹³C or ²H/deuterium). nih.gov When this labeled precursor is introduced into a cell or organism, its conversion to downstream metabolites, like this compound, can be tracked using mass spectrometry, as the resulting products will also contain the heavier isotope and thus have a higher mass. nih.gov

This method provides definitive proof of a metabolic pathway. For instance, the biosynthesis of this compound has been studied in vitro using liver microsomal fractions incubated with radiolabeled [¹⁴C]tyramine or [³H]tyramine. nih.gov The formation of labeled this compound directly demonstrated the activity of UDP-glucuronosyltransferase enzymes on tyramine. nih.gov

More recently, stable isotope-labeled internal standards, such as N-Acetylthis compound-d3, are used in quantitative LC-MS/MS assays. This deuterated standard is added to samples at a known concentration before processing. pnas.org Because it behaves almost identically to the natural (unlabeled) this compound during extraction and analysis but is distinguished by its higher mass, it allows for highly accurate correction of any analyte loss or variations in instrument response, leading to precise and reliable quantification.

The table below shows kinetic parameters determined for tyramine glucuronidation using isotope labeling in different species.

| Species | Kₘ for Tyramine (µM) | Kₘ for UDP-glucuronic acid (µM) |

| Guinea Pig | 69 | 260 |

| Rat | 125 | 290 |

| Kₘ (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is at half-maximum. Data from in vitro studies using liver microsomal fractions. nih.gov |

Development of Research Probes for Enzyme Activity Monitoring (e.g., β-Glucuronidase Activity)

The monitoring of β-glucuronidase (βG) activity is crucial for various research applications, including cancer diagnostics and the development of targeted prodrug therapies. aacrjournals.orgnih.gov To this end, researchers have developed sophisticated probes that leverage the enzymatic activity of βG to generate a detectable signal. These probes are often based on a glucuronide substrate that, upon cleavage by βG, releases a moiety capable of being detected through methods such as positron emission tomography (PET) or fluorescence.

A significant advancement in this area is the creation of probes where tyramine is a key structural component. These probes are designed to be selectively activated by βG, allowing for the specific monitoring of its activity in complex biological environments. aacrjournals.orgnih.gov

One prominent example is a radioactive trapping probe developed for PET imaging, which utilizes a ¹²⁴I-tyramine-conjugated difluoromethylphenol beta-glucuronide structure, referred to as ¹²⁴I-TrapG. aacrjournals.orgnih.govdntb.gov.ua The fundamental principle of this probe lies in the βG-mediated hydrolysis of the glucuronic acid moiety. This cleavage event releases an intermediate that subsequently attaches the ¹²⁴I-tyramine to nearby nucleophilic molecules at the site of enzyme activity. aacrjournals.orgresearchgate.netresearchgate.net This trapping mechanism allows for the accumulation of the radioactive signal specifically in regions with high βG activity.

The development of these tyramine-based probes involves multi-step chemical synthesis. For instance, the synthesis of the TrapG probe begins with the preparation of Methyl 1-O-(2-difloromethyl-4-amino)-2,3,4-tri-O-acetyl-β-D-glucopyranuronate. aacrjournals.org Tyramine is then coupled to this compound. Subsequent chemical modifications remove acetyl protecting groups and convert the methyl ester to a carboxylic acid, yielding the final tyramine-TrapG probe. aacrjournals.org

In addition to radioactive probes for PET imaging, fluorescent versions have also been developed to test for specificity in vitro. A fluorescein (B123965) isothiocyanate (FITC)-conjugated TrapG probe (FITC-TrapG) demonstrated specific trapping in cancer cells engineered to express βG (CT26/mβG), but not in the parental cells lacking the enzyme. aacrjournals.orgnih.gov This confirms the probe's reliance on βG activity. Furthermore, near-infrared (NIR) versions (NIR-TrapG) have been used to monitor endogenous βG activity in animal models. aacrjournals.orgnih.gov

The utility of these probes extends to assessing the therapeutic efficacy of glucuronide prodrugs. For example, the activity of βG in tumors, as measured by the ¹²⁴I-TrapG probe, has been shown to correlate with the effectiveness of the 9-aminocamptothecin (B1664879) glucuronide (9ACG) prodrug. aacrjournals.orgnih.gov

Research Findings on Tyramine-Based β-Glucuronidase Probes

The following table summarizes the key findings from studies on tyramine-based probes for monitoring β-glucuronidase activity.

| Probe Name | Probe Type | Detection Method | Key Findings | Reference |

| ¹²⁴I-TrapG | Radioactive | PET Imaging | Preferentially accumulates in βG-expressing tumors, with signals 141.4-fold greater than in control tumors. Allows for long-term monitoring of βG activity in vivo. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

| FITC-TrapG | Fluorescent | Fluorescence Microscopy | Shows specific trapping and signal generation in βG-expressing cells in vitro, confirming enzyme-specific activation. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

| NIR-TrapG | Near-Infrared | Optical Imaging | Enables monitoring of endogenous βG activity in xenograft tumor models. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

| Tyramine-TrapG (native) | Non-labeled | Cytotoxicity Assay | Possesses low cytotoxicity, making it suitable for in vivo applications. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

These advanced analytical methodologies, centered around this compound-based probes, provide powerful tools for researchers to non-invasively study enzyme activity, which can aid in the development and optimization of targeted therapies. aacrjournals.orgnih.gov

Biological Roles and Research Applications of Tyramine Glucuronide

Tyramine (B21549) Glucuronide as a Metabolite in Biological Systems

Tyramine glucuronide is a natural human metabolite formed predominantly in the liver through the action of UDP-glucuronyltransferase enzymes hmdb.ca. This conjugation process is a key Phase II metabolic pathway, designed to increase the water solubility of xenobiotics and endogenous compounds, thereby facilitating their excretion from the body via the kidneys or bile hmdb.camdpi.comnih.govmdpi.com.

Investigations into its Role in Detoxification Processes in vitro and Animal Models

Glucuronidation, the process by which glucuronic acid is attached to a molecule, is a primary mechanism for detoxifying and eliminating various substances, including drugs, hormones, and endogenous metabolites acs.org. This compound exemplifies this detoxification role, as its increased water solubility aids in its removal hmdb.ca. Studies using in vitro models, such as Caco-2 cell monolayers and rat intestinal preparations, have investigated tyramine's transfer and metabolism. In these studies, glucuronides were identified as major metabolites of tyramine mdpi.comnih.gov. For instance, in rat intestine, approximately 30-40% of extracted tyramine was metabolized, a process that could be influenced by enzyme inhibitors like pargyline (B1678468) nih.gov. Liver metabolism studies using HepG2 cells indicated that tyramine undergoes limited metabolism, with less than 10% being phenol (B47542) glucuronidated over 18 hours mdpi.com. In animal models, such as rats exposed to chronic ethanol (B145695) administration, an increase in this compound formation was observed, suggesting it may be part of a protective mechanism to increase the solubility and excretion of potentially toxic substances nih.govmdpi.com.

This compound in Host-Parasite Metabolic Interactions

The role of this compound extends beyond general metabolism into specific host-parasite interactions, most notably through its derivative, N-acetyltyramine-O,β-glucuronide (NATOG).

Research on N-Acetyltyramine-O,β-Glucuronide (NATOG) in Nematode Biology (e.g., Onchocerca volvulus)

N-Acetyltyramine-O,β-glucuronide (NATOG) has emerged as a significant biomarker for infections caused by the filarial nematode Onchocerca volvulus, the causative agent of onchocerciasis (river blindness) acs.orgnih.govresearchgate.netnih.govresearchgate.netplos.orgd-nb.infonih.govpnas.org. Research indicates that NATOG is a metabolite derived from the nematode's neurotransmitter tyramine, which undergoes a two-step metabolic process involving both the parasite and the host nih.govresearchgate.netpnas.org. Initially, tyramine is acetylated by O. volvulus to form N-acetyltyramine. This intermediate is then secreted into the human host, where it is subsequently glucuronidated researchgate.netnih.gov. This process creates a host-specific molecule that can be detected in biological fluids, such as urine, making it a valuable diagnostic marker researchgate.netd-nb.infonih.govpnas.org. Studies have evaluated NATOG's diagnostic potential, with some suggesting it correlates with parasitic load and can serve as a host-specific indicator of infection progression pnas.orgresearchgate.net. While its sensitivity and specificity have been subjects of ongoing research, NATOG remains a key focus for developing non-invasive diagnostic tools for onchocerciasis d-nb.infonih.gov.

Impact of Endosymbiotic Bacteria (e.g., Wolbachia) on Parasite-Derived Glucuronide Biosynthesis in Model Systems

The biosynthesis of NATOG in O. volvulus is intricately linked to its endosymbiotic bacterium, Wolbachia nih.gov. Wolbachia are intracellular bacteria that live in mutualistic association with many filarial nematodes, playing essential roles in their reproduction, development, and survival by providing necessary nutrients nih.govnih.govresearchgate.netnih.gov. Specifically, the presence and metabolic activity of Wolbachia within O. volvulus are critical for the pathway leading to NATOG production nih.gov. O. volvulus is dependent on Wolbachia, whereas other related nematodes, such as Loa loa, are naturally Wolbachia-free nih.gov. This dependency highlights how endosymbionts can profoundly influence host-parasite metabolic interactions and the generation of host-specific metabolites like NATOG.

Research on Intrinsic Biological Activity of Glucuronide Conjugates

Historically, glucuronide conjugates were primarily viewed as inactive detoxification products destined for excretion mdpi.comacs.org. However, contemporary research has revealed that many glucuronides possess intrinsic biological activities, which can be either beneficial or detrimental acs.org. These activities span pharmacological effects, such as prodrug activation, to toxicological impacts acs.orgrsc.org.

Phenolic derivatives, which are often glucuronidated, are known for their antioxidant, anti-inflammatory, and potential estrogenic properties rsc.org. The biological activity of a glucuronide can depend on its structure and its interaction with various biological systems, including the gut microbiome rsc.org. For instance, bacterial β-glucuronidases in the large intestine can cleave glucuronide conjugates, releasing the aglycone (the non-sugar part) and glucuronic acid, which can then be reabsorbed or further metabolized rsc.orgnih.gov. This enterohepatic circulation highlights how gut microbiota can influence the bioavailability and activity of glucuronidated compounds. Furthermore, research into compounds like paracetamol O-glucuronide demonstrates that glucuronides can significantly affect pharmacokinetic profiles and therapeutic efficacy rsc.org. While this compound itself is primarily studied for its role as a biomarker, the broader understanding of glucuronide conjugates underscores the complexity of xenobiotic and endogenous metabolite processing and their potential biological consequences.

Compound List

this compound

Tyramine

N-Acetyltyramine

N-Acetyltyramine-O,β-Glucuronide (NATOG)

Glucuronic acid

L-tyrosine

Benzoyl glucuronide

D-glucuronic acid

Wolbachia

Evaluation of Glucuronides' Intrinsic Bioactivity in Cellular and in vitro Assays

While direct evidence for the intrinsic bioactivity of this compound in cellular assays is limited, its formation is associated with metabolic processes that manage potentially toxic compounds. Studies investigating the effects of chronic ethanol administration have noted an increase in this compound levels in hepatic tissues. This suggests that the glucuronidation of tyramine may serve as a detoxification mechanism, enhancing the solubility of the compound to promote its excretion and thereby mitigate potential cellular toxicity mdpi.comnih.gov. Furthermore, glucuronide conjugates, in general, can be hydrolyzed by β-glucuronidase enzymes, releasing the parent aglycone. This enzymatic cleavage can lead to the local release of the aglycone, which may then exert biological effects researchgate.net. This implies that this compound could indirectly contribute to biological activity through its enzymatic deconjugation in environments where β-glucuronidase is present.

Modulation of Specific Cellular Pathways by this compound and its Derivatives in Experimental Systems

Specific cellular pathways directly modulated by this compound or its derivatives have not been extensively detailed in the provided research literature. The primary focus has been on its role as a metabolite and its use in developing probes for enzyme activity.

Application of this compound Derivatives as Research Probes

Derivatives of this compound have been engineered as valuable tools for investigating enzyme localization, activity, and kinetics, particularly for β-glucuronidase.

Development of Glucuronide-Based Probes for Enzyme Localization and Activity Studies in Animal Models and in vitro Systems

Tyramine-based glucuronide conjugates have been developed as activity-based probes for imaging β-glucuronidase (βG) activity. A notable example is the ¹²⁴I-tyramine-difluoromethylphenol-glucuronide probe (¹²⁴I-TrapG) aacrjournals.orgresearchgate.net. This probe is designed to be activated by β-glucuronidase, undergoing hydrolysis to form a reactive intermediate that cross-links to nearby nucleophilic moieties, such as membrane proteins aacrjournals.orgresearchgate.net. This localized trapping allows for the radioactive imaging of βG-expressing cells or tumors using techniques like micro-PET imaging aacrjournals.org.

Table 1: Characteristics of Tyramine-Based β-Glucuronidase Imaging Probes

| Probe Name | Core Structure | Imaging Modality | Activation Mechanism | Key Applications |

| ¹²⁴I-TrapG | ¹²⁴I-tyramine-difluoromethylphenol-glucuronide | PET | βG-mediated hydrolysis forming a reactive quinine (B1679958) methide derivative | In vivo monitoring of βG activity, imaging βG-expressing cells/tumors, assessing endogenous βG levels in tumors aacrjournals.orgresearchgate.net |

| FITC-TrapG | Fluorescein (B123965) isothiocyanate (FITC) conjugated | Optical | βG-mediated hydrolysis and trapping of fluorochrome to nucleophiles | In vitro detection and imaging of βG activity researchgate.net |

| NIR-TrapG | Near-infrared dye (IR-820) conjugated | Optical (NIR) | βG-mediated hydrolysis and trapping of fluorochrome to nucleophiles | Imaging βG activity in deep tissues, preclinical imaging studies researchgate.netresearchgate.net |

These probes have demonstrated specificity for βG activity and have been used to image varying levels of endogenous enzyme expression in preclinical models researchgate.net. The ¹²⁴I-TrapG probe exhibited a biphasic elimination from blood in mice, with an initial half-life of 7.3 minutes and a terminal half-life of 57.3 minutes, and showed low cytotoxicity, indicating suitability for in vivo studies aacrjournals.org.

Utility in Investigating Glucuronidase Enzyme Kinetics and Reaction Mechanisms

Tyramine and its glucuronide conjugate are instrumental in studying the kinetics and mechanisms of glucuronosyltransferases (UGTs) and β-glucuronidases (βG).

Glucuronosyltransferase (UGT) Kinetics: In vitro studies using liver microsomal fractions have characterized the enzymatic synthesis of this compound. These studies provide crucial kinetic parameters for the enzymes involved in tyramine glucuronidation.

Table 2: Kinetic Parameters for Tyramine Glucuronidation by Liver Microsomes

| Animal Species | Km for Tyramine (µM) | Km for UDP-Glucuronic Acid (µM) | Specific Activity (pmol/min/mg protein) | Reference(s) |

| Guinea-pig | 69 | 260 | 601 | nih.govnih.gov |

| Rat | 125 | 290 | 235 | nih.govnih.gov |

| Mouse | N/A | N/A | 251 | nih.govnih.gov |

These findings highlight species-specific differences in the affinity of UGT enzymes for tyramine and UDP-glucuronic acid, as well as variations in their catalytic efficiency.

β-Glucuronidase (βG) Kinetics and Mechanisms: β-Glucuronidase enzymes catalyze the hydrolysis of glucuronide conjugates, releasing the aglycone. Research has elucidated aspects of their catalytic mechanisms and identified inhibitors.

Catalytic Mechanism: Human β-glucuronidase is understood to involve key active site residues, including glutamic acid residues (Glu540 and Glu451) and a tyrosine residue (Tyr504), which participate in nucleophilic catalysis and acid/base functions wikipedia.org. The activation of tyramine-based probes by βG involves the formation of a reactive intermediate that cross-links to nearby molecules aacrjournals.orgresearchgate.net.

Enzyme Kinetics: Studies on β-glucuronidases from various sources, such as Clostridium perfringens (CpGUS), have yielded kinetic parameters like Vmax and Km. For CpGUS acting on p-nitrophenyl-β-D-glucuronide (pNPG), the Vmax was reported as 243.90 U/μL and Km as 0.73 mM mdpi.com.

Inhibition: Certain compounds can inhibit β-glucuronidase activity. For instance, D-Saccharic acid 1,4-lactone monohydrate is recognized as a potent inhibitor, exhibiting low Ki values imcstips.com. Other substances, such as urea (B33335) and L-ascorbic acid, have also been observed to modulate β-glucuronidase activity in specific contexts imcstips.com.

Synthetic and Derivatization Approaches for Tyramine Glucuronide Studies

Chemical Synthesis of Tyramine (B21549) Glucuronide and its Analogs for Research Standards

The generation of tyramine glucuronide and its analogs in a laboratory setting is crucial for use as reference standards in analytical research. These standards are essential for the accurate identification and quantification of the metabolite in biological matrices. Both chemical and enzymatic methods have been utilized to produce these compounds, including isotopically labeled versions for tracer studies.

Chemical Synthesis:

A primary chemical method for synthesizing O-glucuronides is the Koenigs-Knorr reaction . This classical glycosylation method involves the reaction of a glycosyl halide with an alcohol. In the context of this compound synthesis, the phenolic hydroxyl group of a protected tyramine derivative acts as the alcohol. The reaction typically proceeds by treating a protected glucuronic acid derivative, such as acetobromo-α-D-glucuronic acid methyl ester, with the tyramine aglycone in the presence of a promoter, often a heavy metal salt like silver carbonate or a merc

Comparative and Evolutionary Perspectives of Tyramine Glucuronide Metabolism

Species-Specific Differences in Tyramine (B21549) Glucuronidation Pathways across Non-Human Mammalian, Microbial, and Parasitic Models

The capacity to form tyramine glucuronide exhibits striking differences across various species, highlighting the diversity of metabolic strategies.

Non-Human Mammalian Models: Studies utilizing liver microsomes have revealed significant quantitative differences in the rate of tyramine glucuronidation among common laboratory animals. The enzyme responsible, glucuronyltransferase, shows varied activity levels, indicating distinct metabolic capacities for handling tyramine.

One pivotal study measured the specific activity of this enzyme in fresh liver preparations, finding that the guinea pig possesses the most active pathway for tyramine glucuronidation. plos.org Mice and rats also demonstrate substantial activity, though at lower levels than guinea pigs. plos.org In stark contrast, the rabbit liver shows very low activity, while monkey (rhesus) liver and intestinal preparations were found to be completely devoid of the capacity to conjugate tyramine with glucuronic acid under the experimental conditions. plos.org These differences underscore the caution required when extrapolating metabolic data from one species to another. The kinetic properties of the enzymes also vary, with different Michaelis-Menten constants (Km) for both tyramine and the co-substrate UDP-glucuronic acid (UDPGA) in rats and guinea pigs, suggesting differences in enzyme affinity. plos.org

Such variability is not unique to tyramine; species-specific differences are a hallmark of UGT enzyme activity for a wide range of substrates. nih.govnih.govuliege.be For instance, cats are famously deficient in certain glucuronidation pathways, which contributes to their sensitivity to various compounds. researchgate.net These differences are rooted in the complement of UGT genes and their expression levels in each species. wikipedia.org

Below is an interactive table summarizing the specific activity of microsomal glucuronyltransferase for tyramine in various non-human mammalian species.

Data sourced from a 1977 study on the biosynthesis of this compound by liver microsomal fractions. plos.org

Microbial and Parasitic Models: The role of microorganisms and parasites in tyramine glucuronidation is fundamentally different from that of mammals. Glucuronidation is primarily a detoxification mechanism in vertebrates to increase water solubility and facilitate excretion of compounds. researchgate.net

In the microbial world, particularly within the gut microbiome, the reverse process—deconjugation—is more common. Bacteria such as Salmonella can utilize tyramine and D-glucuronic acid as energy sources. gla.ac.uksemanticscholar.org Many gut microbes produce β-glucuronidase enzymes, which cleave the glucuronic acid from glucuronide conjugates delivered to the intestine via bile. semanticscholar.org This process is a key part of enterohepatic circulation, where a metabolized compound is reabsorbed into circulation, potentially prolonging its effects. nih.gov While certain oral bacteria can synthesize tyramine from tyrosine, there is currently no direct evidence to suggest that microbes or fungi perform glucuronidation of tyramine themselves. nih.gov

Information on tyramine metabolism in parasitic models is limited. Parasites like Leishmania and Schistosoma possess the fundamental biochemical machinery to produce activated sugar donors like UDP-glucose, a necessary precursor for glucuronidation. nih.govmdpi.com Studies have shown that infection with Schistosoma can alter the host's glucuronic acid metabolism. wikipedia.org However, direct evidence of parasites glucuronidating tyramine as part of their own metabolic processes is not established. Tyramine does play various neurological roles in invertebrate species, but its conjugation with glucuronic acid within these organisms is not a well-documented pathway. nih.gov

Evolutionary Implications of Glucuronide Conjugation Systems in Diverse Organisms

The diversity of UGT enzymes seen today is the result of a long evolutionary history driven by environmental pressures, particularly diet. The evolution of this gene superfamily provides a compelling example of molecular adaptation.

The UGT superfamily is found across animals, plants, and fungi, where it plays a key role in conjugating a wide array of lipophilic compounds. nih.gov In mammals, the UGT1 and UGT2 families are primarily responsible for the metabolism of xenobiotics (foreign chemicals) and endogenous molecules. wikipedia.org

A significant driver in the evolution of these enzymes is believed to be the "animal-plant warfare"—the co-evolutionary arms race between animals and the plants they consume. wikipedia.orgnih.gov Plants produce a vast arsenal (B13267) of potentially toxic secondary metabolites to deter herbivores. In response, animals evolved sophisticated detoxification systems, with UGTs playing a central role.

This hypothesis is supported by genomic evidence. Herbivorous and omnivorous mammals generally possess a larger number of UGT2B genes compared to carnivorous mammals. mdpi.comwikipedia.orgnih.gov The UGT2B subfamily is crucial for metabolizing many plant-derived chemicals. Its emergence in eutherian mammals, after the diversification of flowering plants during the Cretaceous period, suggests a direct evolutionary response to the changing chemical landscape of their food sources. mdpi.comwikipedia.org

In contrast, the diversity of the UGT1 family appears to be more ancient, having been inherited from the common ancestor of birds and mammals. mdpi.comwikipedia.org However, lineage-specific gene duplications and losses have occurred. For example, in the order Carnivora, species with a purely meat-based diet, such as many felines, have lost the functional UGT1A6 gene, which is important for metabolizing phenolic compounds commonly found in plants. wikipedia.org This "use it or lose it" scenario reflects a reduced selective pressure to maintain genes for detoxifying compounds that are absent from their diet.

Therefore, the species-specific differences observed in tyramine glucuronidation are a snapshot of a much larger evolutionary narrative. The presence of a highly active pathway in an omnivore like the guinea pig, and its absence in a primate, reflects divergent evolutionary paths and adaptations to different dietary niches and the chemical challenges they present.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Understanding of Tyramine (B21549) Glucuronide Metabolomics in Research Contexts

A deeper understanding of tyramine glucuronide's role in biological systems can be achieved through the integration of multiple omics datasets. nih.gov This approach combines metabolomics with genomics, transcriptomics, and proteomics to create a more complete picture of the metabolic pathways and regulatory networks influencing this compound levels. nih.gov

Table 1: Multi-Omics Approaches for this compound Research

| Omics Type | Potential Application in this compound Research |

|---|---|

| Genomics | Identifying genetic polymorphisms in UDP-glucuronosyltransferase (UGT) enzymes that affect the rate of tyramine glucuronidation. |

| Transcriptomics | Correlating the expression levels of UGT and other relevant enzyme-encoding genes with this compound concentrations under different physiological conditions. |

| Proteomics | Quantifying the abundance of UGT enzyme isoforms and other proteins involved in tyramine metabolism to understand their direct impact on glucuronidation. |

| Metabolomics | Profiling a wide range of metabolites alongside this compound to uncover novel biochemical pathways and interactions. |

By employing a multi-omics strategy, researchers can move beyond simple quantification and begin to unravel the complex interplay of factors that govern the metabolism of this compound. mdpi.com For instance, combining genomic data with metabolomic profiles can help identify individuals who may have a genetically determined lower capacity for tyramine detoxification via glucuronidation. Furthermore, integrating transcriptomic and proteomic data can reveal how cellular conditions, such as exposure to certain drugs or toxins, might alter the expression and activity of the enzymes responsible for producing this compound. researchgate.net This integrated approach is crucial for building predictive models of tyramine metabolism and its potential impact on health. mdpi.com

Elucidation of Novel Enzymatic Pathways and Regulatory Mechanisms Governing this compound Biosynthesis and Metabolism

The biosynthesis of this compound is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes in the liver. nih.gov However, the specific UGT isoforms involved and the full extent of the regulatory mechanisms controlling this process are not yet fully understood. Future research should focus on identifying and characterizing the key enzymes responsible for tyramine glucuronidation in various tissues.

Research has shown that the specific activities of microsomal glucuronyltransferase can vary significantly between different species. nih.gov For example, the guinea pig, mouse, and rat liver show substantial activity, while rabbit liver has very low activity, and monkey liver and intestine appear to be completely devoid of this conjugating capacity. nih.gov

Key research questions to be addressed include:

Which specific UGT isoforms are the primary catalysts for tyramine glucuronidation in humans?

Are there alternative, non-UGT mediated pathways for this compound biosynthesis?

How is the expression and activity of these enzymes regulated at the genetic and epigenetic levels?

What are the kinetic properties of the enzymes involved, such as their affinity (Km values) for tyramine and UDP-glucuronic acid? nih.gov

Development of Advanced in vitro and in vivo Models for this compound Research

To accurately study the metabolism and potential biological effects of this compound, it is essential to develop and utilize advanced experimental models that better mimic human physiology.

In vitro models: Traditional 2D cell cultures often fail to replicate the complex microenvironment of tissues like the liver. frontiersin.org Advanced in vitro models offer significant improvements:

3D Liver Spheroids and Organoids: These models more closely resemble the architecture and function of the liver, providing a more accurate system for studying the expression and activity of UGT enzymes and the kinetics of this compound formation. mdpi.commdpi.com

Liver-on-a-Chip and Microphysiological Systems (MPS): These microfluidic devices can simulate the dynamic environment of the liver, allowing for the study of metabolite transport and interactions between different cell types. mdpi.com A combined gut and liver-on-a-chip model could be particularly effective for mimicking the in vivo conditions of drug absorption and metabolism. mdpi.com

In vivo models: While animal models are valuable, species differences in tyramine metabolism can limit their direct applicability to humans. nih.gov Future in vivo research could benefit from:

Humanized Mouse Models: Mice genetically engineered to express human UGT enzymes could provide a more accurate in vivo system for studying tyramine glucuronidation.

Advanced Imaging Techniques: Non-invasive imaging methods could be developed to track the distribution and elimination of labeled tyramine and this compound in real-time within a living organism.

These advanced models will be instrumental in providing more reliable and human-relevant data on the pharmacokinetics and potential bioactivity of this compound. frontiersin.org

Exploration of this compound's Undiscovered Biological Functions in Experimental Systems

Historically, glucuronidation has been viewed primarily as a detoxification and elimination pathway. However, there is a growing appreciation that glucuronide conjugates may possess their own biological activities or serve as stable reservoirs for the parent compound. The potential biological functions of this compound itself remain largely unexplored.

Future experimental research should investigate whether this compound can:

Interact with cellular receptors: Although likely less active than tyramine, it is conceivable that this compound could interact with specific receptors, including trace amine-associated receptors (TAARs), potentially modulating their activity. nih.gov

Act as a signaling molecule: In certain contexts, it might function as a signaling molecule, particularly in tissues with high concentrations of the conjugate.

Influence the gut microbiome: Given that tyramine is produced by gut bacteria and glucuronides can be metabolized by bacterial enzymes, exploring the interplay between this compound and the gut microbiota is a promising area of research.

Serve as a biomarker: Altered levels of this compound could be indicative of specific metabolic states or disease processes, such as impaired liver function or dysbiosis of the gut microbiome.

By exploring these possibilities, researchers may uncover novel roles for this compound beyond its established function in detoxification, potentially revealing it to be an active participant in physiological and pathophysiological processes.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tyramine |

| UDP-glucuronic acid |

| Dopamine |

| 4-HPAA (4-hydroxyphenylacetic acid) |

| Acarbose |

| Rasagiline |

| L-phenylalanine |

| L-tyramine |

| L-lysine |

| L-glutamine |

| L-ornithine |

| Tranylcypromine |

| Phenelzine |

Q & A

Q. Why might this compound remain undetected in certain biofluids despite hypothesized presence?

- Answer : Low abundance (below LOD), rapid renal clearance, or instability in specific pH conditions. Pre-concentration via SPE or use of newer microsampling techniques (e.g., dried plasma spots) can improve detection . Consider species-specific differences; for example, dopamine glucuronide is abundant in rodents but absent in humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.